2-Butenedioic acid (Z)-, mono((phenylmethylene)hydrazide), monolithium salt
Description
Chemical Identity: The compound 2-Butenedioic acid (Z)-, mono((phenylmethylene)hydrazide), monolithium salt (CAS 160282-22-4) has the molecular formula C₁₁H₁₀LiN₂O₃ and a systematic name reflecting its Z-configuration, hydrazide functional group, and lithium counterion . Structurally, it consists of a maleic acid backbone modified by a phenylmethylene hydrazide moiety, with a lithium ion balancing the charge.
Properties
CAS No. |
160282-22-4 |
|---|---|
Molecular Formula |
C11H9LiN2O3 |
Molecular Weight |
224.2 g/mol |
IUPAC Name |
lithium;(Z)-4-[(2E)-2-benzylidenehydrazinyl]-4-oxobut-2-enoate |
InChI |
InChI=1S/C11H10N2O3.Li/c14-10(6-7-11(15)16)13-12-8-9-4-2-1-3-5-9;/h1-8H,(H,13,14)(H,15,16);/q;+1/p-1/b7-6-,12-8+; |
InChI Key |
MWCKDVXJNOCTEC-DBBNAXRXSA-M |
Isomeric SMILES |
[Li+].C1=CC=C(C=C1)/C=N/NC(=O)/C=C\C(=O)[O-] |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)C=NNC(=O)C=CC(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Butenedioic acid (Z)-, mono((phenylmethylene)hydrazide), monolithium salt typically involves the reaction of 2-butenedioic acid with phenylmethylene hydrazide under controlled conditions. The reaction is carried out in the presence of a lithium salt to form the desired monolithium salt. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product .
Chemical Reactions Analysis
2-Butenedioic acid (Z)-, mono((phenylmethylene)hydrazide), monolithium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenylmethylene hydrazide group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
Pharmaceutical Applications
The compound has shown potential as an active pharmaceutical ingredient (API) due to its biological activity. Research indicates that derivatives of hydrazides exhibit significant antimicrobial properties. Studies have demonstrated that compounds similar to 2-butenedioic acid (Z)-, mono((phenylmethylene)hydrazide), monolithium salt possess:
- Antibacterial Activity: Effective against various bacterial strains.
- Antifungal Properties: Inhibitory effects on fungal growth have been observed.
These properties make it a candidate for further development in antibiotic formulations and antifungal treatments.
Agricultural Uses
In agriculture, hydrazide derivatives are often employed as plant growth regulators. The compound can influence plant growth by modulating hormonal pathways, thus enhancing crop yield and resistance to environmental stressors. Specific applications include:
- Growth Regulation: Enhancing root development and overall plant vigor.
- Pest Resistance: Potential use in formulations to protect crops from fungal infections.
Materials Science
The unique chemical structure allows for the incorporation of this compound into polymer matrices, enhancing their mechanical properties. Its applications in materials science include:
- Adhesives and Coatings: The compound can be utilized as an adhesion promoter in various substrates.
- Composite Materials: Enhances the strength-to-weight ratio in composite materials used in aerospace and automotive industries.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of hydrazide derivatives demonstrated that compounds with similar structures to 2-butenedioic acid (Z)-, mono((phenylmethylene)hydrazide), monolithium salt exhibited Minimum Inhibitory Concentration (MIC) values lower than traditional antibiotics against resistant bacterial strains . This positions the compound as a promising candidate for developing new antimicrobial agents.
Case Study 2: Plant Growth Regulation
In agricultural trials, the application of hydrazide derivatives resulted in a significant increase in crop yield by up to 20% compared to control groups. The compounds were found to enhance nutrient uptake and improve resilience against drought conditions . This finding underscores the potential for integrating such compounds into sustainable agricultural practices.
Mechanism of Action
The mechanism of action of 2-Butenedioic acid (Z)-, mono((phenylmethylene)hydrazide), monolithium salt involves its interaction with specific molecular targets and pathways. The phenylmethylene hydrazide group can interact with enzymes and proteins, potentially inhibiting their activity. The lithium ion may also play a role in modulating the compound’s effects by interacting with cellular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Hydrazide Modifications
(a) 2-Butenedioic Acid (Z)-, Mono[2-(4-chlorophenyl)hydrazide] (CAS 6949-83-3)
- Molecular Formula : C₁₀H₉ClN₂O₃.
- Substituent : 4-Chlorophenyl hydrazide.
- Properties :
- Applications : Likely used in agrochemicals or pharmaceuticals due to halogenated aromaticity.
(b) 2-Butenedioic Acid (Z)-, Monomethyl Ester, (Diphenylmethylene)hydrazide (CAS 144333-90-4)
Metal Salt Derivatives
(a) Monosodium Maleate (CAS 3105-55-3)
- Molecular Formula : C₄H₄O₄·Na.
- Structure : Sodium salt of maleic acid without hydrazide modification.
- Properties :
(b) Mezlocillin Sodium (CAS 59798-30-0)
Physical Properties
| Compound | Molecular Formula | Melting Point (°C) | Density (g/cm³) | LogP |
|---|---|---|---|---|
| Target Lithium Salt | C₁₁H₁₀LiN₂O₃ | N/A | N/A | Estimated <1.5 |
| CAS 6949-83-3 (4-chlorophenyl) | C₁₀H₉ClN₂O₃ | N/A | 1.462 | 1.89 |
| CAS 144333-90-4 (diphenylmethylene) | C₁₈H₁₆N₂O₃ | N/A | 1.12 | 3.1 |
| Monosodium Maleate | C₄H₄O₄·Na | N/A | N/A | -0.5* |
*Estimated for free acid.
Biological Activity
2-Butenedioic acid (Z)-, mono((phenylmethylene)hydrazide), monolithium salt, commonly referred to as a hydrazide-hydrazone derivative, has garnered attention in recent years due to its diverse biological activities. This compound is synthesized through the reaction of 2-butenedioic acid with phenylmethylene hydrazine, resulting in a structure that exhibits significant potential in medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of 2-Butenedioic acid (Z)-, mono((phenylmethylene)hydrazide), monolithium salt can be represented as follows:
This compound is synthesized by reacting 2-butenedioic acid with phenylmethylene hydrazine under acidic conditions. The reaction typically involves the formation of a hydrazone linkage, which is crucial for its biological activity.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of hydrazide-hydrazone derivatives. The effectiveness of these compounds against various bacterial strains has been evaluated using Minimum Inhibitory Concentration (MIC) assays and zone of inhibition measurements.
Table 1: Antimicrobial Activity of Hydrazide-Hydrazone Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/ml) |
|---|---|---|---|
| 1 | E. coli | 20 | 3.91 |
| 2 | S. aureus | 22 | 62.5 |
| 3 | B. subtilis | 15 | 1.96 |
| 4 | K. pneumoniae | 18 | 2.5 |
The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values indicating potent inhibitory effects at low concentrations .
Cytotoxicity and Antitumor Activity
Research indicates that hydrazide-hydrazone derivatives may also possess cytotoxic properties against cancer cell lines. A study evaluating the cytotoxic effects of various derivatives showed that some compounds demonstrated selective toxicity towards cancer cells while sparing normal cells.
Table 2: Cytotoxicity Studies on Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| A | MCF-7 (Breast) | 15 |
| B | HeLa (Cervical) | 20 |
| C | A549 (Lung) | 25 |
The results suggest that these compounds could be further explored for their potential as anticancer agents .
The biological activity of hydrazide-hydrazone derivatives is often attributed to their ability to interact with critical biomolecules within microbial cells and cancer cells. These compounds may inhibit key enzymes involved in cellular metabolism or disrupt cellular membranes, leading to cell death.
Case Studies
- Antimicrobial Efficacy : In a clinical study involving the evaluation of several hydrazone derivatives, it was found that specific substitutions on the phenyl ring significantly enhanced antimicrobial activity against resistant strains such as MRSA .
- Cytotoxic Effects : A study on the cytotoxicity of hydrazide-hydrazone derivatives against various tumor cell lines revealed that certain modifications in the chemical structure led to improved selectivity and potency against tumor cells compared to normal cells .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-butenedioic acid (Z)-, mono((phenylmethylene)hydrazide), monolithium salt?
- Methodological Answer : The compound can be synthesized via condensation of (Z)-2-butenedioic acid with (phenylmethylene)hydrazine, followed by lithiation. Key steps include:
- Hydrazide Formation : Reacting hydrazine derivatives with carbonyl precursors under acidic or basic conditions to form hydrazide linkages .
- Salt Formation : Neutralizing the hydrazide with lithium hydroxide to yield the monolithium salt.
- Purification : Recrystallization using polar aprotic solvents (e.g., methanol/water mixtures) or chromatography (HPLC with LC-MS grade solvents) to achieve >95% purity .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR to confirm the Z-configuration (cis double bond) and hydrazide linkage. Aromatic protons (δ 7.2–7.8 ppm) and NH peaks (δ 8–10 ppm) are diagnostic .
- IR Spectroscopy : Stretching vibrations for C=O (1650–1700 cm) and N–H (3200–3400 cm) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected ~280–300 g/mol based on analogous hydrazides) .
Q. What are the optimal storage conditions to prevent degradation of the monolithium salt?
- Methodological Answer :
- Storage : Desiccated at –20°C in amber vials to avoid hygroscopicity and photodegradation.
- Stability Testing : Monitor via periodic HPLC analysis under accelerated conditions (40°C/75% RH) to assess decomposition kinetics .
Advanced Research Questions
Q. How can X-ray crystallography with SHELX refine the Z-configuration and lithium coordination geometry?
- Methodological Answer :
- Data Collection : High-resolution single-crystal X-ray diffraction (0.8–1.0 Å) to resolve the double-bond geometry and Li coordination.
- SHELX Refinement : Use SHELXL for structure solution and refinement. Key parameters:
- ADP Constraints : Apply isotropic displacement parameters for Li due to its low electron density.
- Twinned Data : Employ SHELXD for handling potential twinning in hydrazide crystals .
- Validation : Check using CCDC tools to ensure geometric accuracy (e.g., bond lengths: C=O ~1.21 Å, N–N ~1.38 Å) .
Q. What computational approaches predict the compound’s tautomeric equilibria and ligand potential in coordination chemistry?
- Methodological Answer :
- Tautomerism Analysis : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to evaluate keto-enol equilibria. Compare with variable-temperature NMR data .
- Ligand Screening : Molecular docking (AutoDock Vina) to assess binding affinity with transition metals (e.g., Cu, Fe). Focus on hydrazide’s lone pairs and Li’s electrostatic interactions .
Q. How does the lithium counterion influence solubility and reactivity compared to other alkali metal salts?
- Methodological Answer :
- Solubility Profiling : Compare solubility in DMSO, water, and ethanol using gravimetric analysis. Li salts typically exhibit higher aqueous solubility than Na or K analogs .
- Reactivity Studies : Conduct kinetic experiments (e.g., hydrolysis rates) under varying pH. Li’s small ionic radius may enhance electrophilic reactivity in cross-coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
